molecular formula C12H7F3O2S B8684430 5-[2-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde CAS No. 675596-29-9

5-[2-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde

Cat. No. B8684430
Key on ui cas rn: 675596-29-9
M. Wt: 272.24 g/mol
InChI Key: OATAAIVPIAUIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07348348B2

Procedure details

To a solution of 2-trifluoromethoxy-1-bromobenzene (0.21 mL) and 5-formyl-2-thiophene boronic acid (0.23 g) in DME (11 mL) were added Pd(OAc)2 (0.014 g) and Ph3P (0.033 g) followed by 2M sodium carbonate (1 mL) and water (1 mL). The mixture was stirred at rt for 3 h. The reaction was diluted with ethylacetate (20 mL) and washed with water and brine, and then dried (sodium sulfate). The crude product was purified by flash-chromatography using acetone-hexanes (1:4) to give the desired 5-(2-trifluoromethoxyphenyl)thiophene-2-aldehyde as an oil [MS data: m/e 273 (M+1)+]. The aldehyde (0.15 g), thus obtained, was then condensed with 2,4-thiazolidine-2,4-dione in the presence of benzoic acid and piperidine under the conditions described in EXAMPLE 5 to give the title compound 5-(5-(2-trifluoromethoxyphenyl)thienylidene)thiazolidine-2,4-dione.
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
0.033 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0.014 g
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1Br.[CH:13]([C:15]1[S:19][C:18](B(O)O)=[CH:17][CH:16]=1)=[O:14].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.C(OC(=O)C)C.CC([O-])=O.CC([O-])=O.[Pd+2].O>[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:18]1[S:19][C:15]([CH:13]=[O:14])=[CH:16][CH:17]=1 |f:3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
0.21 mL
Type
reactant
Smiles
FC(OC1=C(C=CC=C1)Br)(F)F
Name
Quantity
0.23 g
Type
reactant
Smiles
C(=O)C1=CC=C(S1)B(O)O
Name
Quantity
0.033 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
11 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
0.014 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OC(C)=O
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash-chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(OC1=C(C=CC=C1)C1=CC=C(S1)C=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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